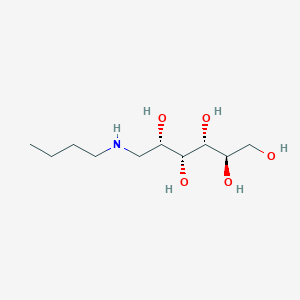
N-n-butyl-D-glucamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-n-butyl-D-glucamine is a chemical compound with the molecular formula C10H22N2O6. It is a derivative of glucamine, where the amino group is substituted with a butyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-n-butyl-D-glucamine typically involves the addition of n-butylamine to glucose, followed by high-pressure catalytic reduction to form the corresponding glucamine. The resultant secondary amine is then reacted with carbon disulfide (CS2) to form the dithiocarboxy derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same steps of addition, reduction, and reaction with CS2, but with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-n-butyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-n-butyl-D-glucamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-n-butyl-D-glucamine involves its interaction with molecular targets and pathways in biological systems. It acts as a complexing agent, binding to metal ions and facilitating their removal from biological tissues . This property makes it useful in the treatment of metal poisoning and in various analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-n-butyl-D-glucamine include:
- N-propyl-D-glucamine
- N-amyl-D-glucamine
- N-methyl-D-glucamine
Uniqueness
This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This makes it particularly effective as a complexing agent and in various analytical applications .
Eigenschaften
Molekularformel |
C10H23NO5 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(butylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO5/c1-2-3-4-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
QVEUDPHFUKJQHH-SGIHWFKDSA-N |
Isomerische SMILES |
CCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


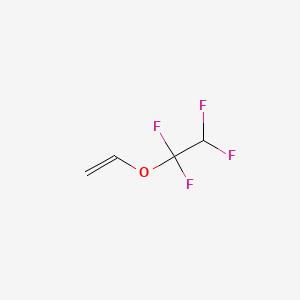
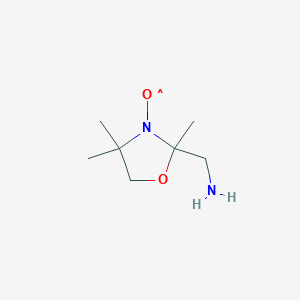
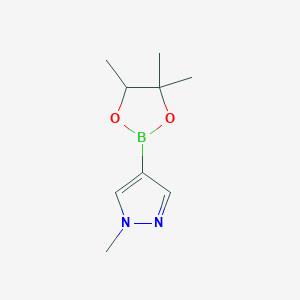
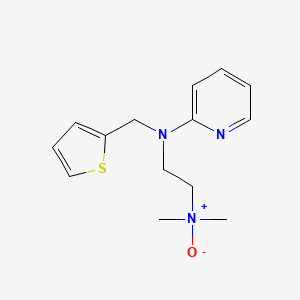

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
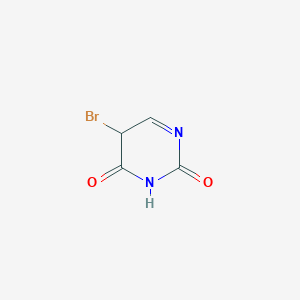
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
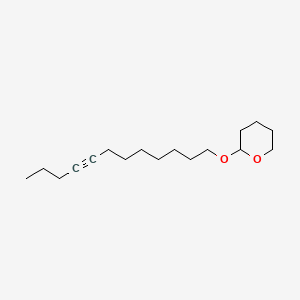
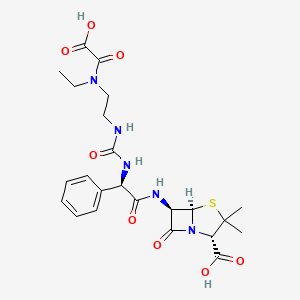
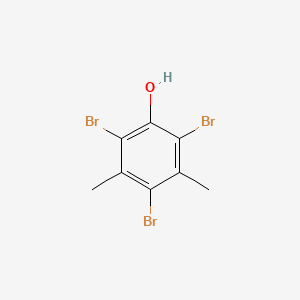
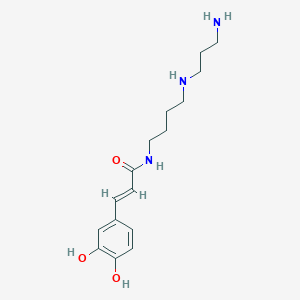

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
